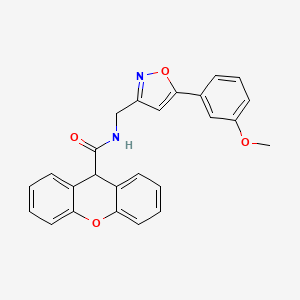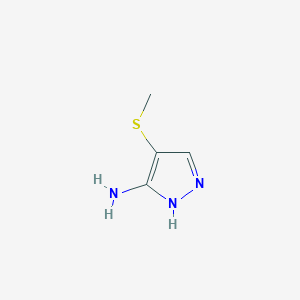![molecular formula C18H22N2O3S B2927444 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1798486-40-4](/img/structure/B2927444.png)
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a thiazolidine ring, and a phenylbutanoyl group
Wirkmechanismus
Target of Action
The primary target of 3-(1-(2-Phenylbutanoyl)piperidin-4-yl)thiazolidine-2,4-dione is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signaling. It has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .
Mode of Action
The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition is achieved through a reversible, non-competitive mechanism . The compound’s interaction with PTP1B allows for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains .
Biochemical Pathways
The inhibition of PTP1B affects the insulin signaling pathway. By inhibiting PTP1B, the compound improves insulin resistance, which can be beneficial in the treatment of type 2 diabetes . Moreover, the thiazolidinedione moiety of the compound aims to include additional anti-pathogenicity by preventing biofilm formation .
Pharmacokinetics
The compound’s physicochemical properties (size, charge, lipophilicity) have been modified to improve its pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and improve dna-topoisomerase complex binding mode .
Result of Action
The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains . It also exhibits potential PTP1B inhibitory activity, which can improve insulin resistance, reduce blood glucose levels in diabetic mice, and improve their glucose tolerance and abnormal blood lipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane (DCM) and reagents such as carbonyldiimidazole (CDI) for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups .
Wissenschaftliche Forschungsanwendungen
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-phenylbutanoyl)piperidin-4-yl derivatives: These compounds share the piperidine and phenylbutanoyl moieties but lack the thiazolidine ring.
Thiazolidine-2,4-dione derivatives: These compounds contain the thiazolidine ring but differ in the substituents attached to it.
Uniqueness
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine and thiazolidine rings, along with the phenylbutanoyl group, makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-15(13-6-4-3-5-7-13)17(22)19-10-8-14(9-11-19)20-16(21)12-24-18(20)23/h3-7,14-15H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDSJVNPMIAWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B2927366.png)

![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)


![3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline](/img/structure/B2927374.png)

![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)


![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)
